2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide

Lipophilicity Drug-likeness Membrane permeability

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS 1182757-96-5) is a heterocyclic building block belonging to the 1,2,4-triazole-acetamide class, with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol. The compound features a 1,2,4-triazole core substituted with a 3-amino group and an N-methylacetamide side chain (Canonical SMILES: CNC(=O)CN1C=NC(=N1)N).

Molecular Formula C5H9N5O
Molecular Weight 155.16 g/mol
CAS No. 1182757-96-5
Cat. No. B1526147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide
CAS1182757-96-5
Molecular FormulaC5H9N5O
Molecular Weight155.16 g/mol
Structural Identifiers
SMILESCNC(=O)CN1C=NC(=N1)N
InChIInChI=1S/C5H9N5O/c1-7-4(11)2-10-3-8-5(6)9-10/h3H,2H2,1H3,(H2,6,9)(H,7,11)
InChIKeySFTQAHBRUGJKHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS 1182757-96-5): Physicochemical Identity and Scaffold Classification for Research Procurement


2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS 1182757-96-5) is a heterocyclic building block belonging to the 1,2,4-triazole-acetamide class, with the molecular formula C5H9N5O and a molecular weight of 155.16 g/mol . The compound features a 1,2,4-triazole core substituted with a 3-amino group and an N-methylacetamide side chain (Canonical SMILES: CNC(=O)CN1C=NC(=N1)N) . It is commercially available at a standardized purity of 95% from multiple global suppliers under catalog designations including Enamine EN300-91354, ChemScene CS-0264000, and AKSci 0803DM . The 1,2,4-triazole scaffold is recognized as a privileged structure in medicinal chemistry, and the N-methylacetamide substitution pattern places this compound at a specific intersection of hydrogen-bonding capability and lipophilicity that distinguishes it from both its primary amide and tertiary amide analogs [1].

Why 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide Cannot Be Interchanged with In-Class Analogs: Structural Determinants of Differential Physicochemical and Pharmacological Behavior


Substitution within the 1,2,4-triazole-acetamide chemotype is not a matter of incremental tuning—it fundamentally alters the compound's physicochemical profile, hydrogen-bonding capacity, and biological target engagement. Published structure–activity relationship (SAR) studies on triazole-acetamide derivatives demonstrate that the nature of the amide substituent (primary vs. secondary vs. tertiary) and the presence or absence of N-alkylation directly govern lipophilicity, polar surface area, and H-bond donor/acceptor counts, which in turn dictate membrane permeability, solubility, and target binding affinity [1]. In the specific context of 15-lipoxygenase (15-LOX) inhibition, closely related N-methylacetamide triazole derivatives exhibit IC50 values spanning a >4.7-fold range (17.43 ± 0.38 μM to 82.34 ± 0.49 μM) solely as a function of substitution pattern variation on the phenyl ring, underscoring the exquisite sensitivity of biological activity to seemingly minor structural modifications within this scaffold class [2]. Procuring a generic 'triazole-acetamide' without attention to the specific N-methyl, 3-amino, and 1,2,4-triazole regiochemistry risks introducing a compound with divergent logP, TPSA, and H-bonding properties that will not reproduce the solubility, permeability, or target-interaction profile of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide .

Quantitative Differentiation Evidence for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS 1182757-96-5) Versus Closest Structural Analogs


Lipophilicity Differentiation (XLogP3): N-Methylacetamide vs. Primary Amide Analog

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (target) exhibits an XLogP3 of -0.9, which is 0.75 log units higher (more lipophilic) than its des-methyl primary amide analog, 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide (CAS 1179862-11-3), which has a LogP of -1.6544 . This difference of ΔLogP ≈ +0.75 corresponds to an approximately 5.6-fold increase in octanol-water partition coefficient, a magnitude considered significant for modulating passive membrane permeability in drug discovery contexts. The N-methyl substitution replaces a primary amide –NH2 hydrogen bond donor with a secondary amide –NHCH3 group, simultaneously increasing hydrophobicity while retaining one H-bond donor capability, which is lost entirely in the N,N-dimethyl tertiary amide analog .

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA) Reduction: N-Methylation Effect on Polarity

The target compound has a computed TPSA of 85.8 Ų (BOC Sciences) to 85.83 Ų (ChemScene), which is approximately 14 Ų lower than the primary amide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide (TPSA = 99.82 Ų, Leyan datasheet) . This 14% reduction in polar surface area results directly from N-methylation, which eliminates one polar N–H bond contribution from the primary amide group. In medicinal chemistry, TPSA values below 90 Ų are generally associated with improved passive blood–brain barrier penetration (threshold: <90 Ų) and oral bioavailability (threshold: <140 Ų) [1]. The target compound's TPSA of ~86 Ų places it below the BBB penetration threshold, whereas the primary amide analog at ~100 Ų exceeds this cutoff, suggesting differential CNS exposure potential between these two structurally similar compounds.

Polar surface area Bioavailability CNS penetration

Hydrogen Bond Donor Retention: Secondary Amide Advantage Over N,N-Dimethyl Tertiary Amide Analog

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide possesses two hydrogen bond donor (HBD) sites: the 3-amino group on the triazole ring and the secondary amide N–H of the N-methylacetamide side chain . In contrast, its N,N-dimethyl tertiary amide analog, 2-(3-amino-1H-1,2,4-triazol-1-yl)-N,N-dimethylacetamide (MW 169.18 g/mol, C6H11N5O), has only one HBD (the triazole 3-amino group), as the tertiary amide lacks an N–H proton . This loss of one HBD is mechanistically significant because secondary amide N–H groups frequently serve as critical hydrogen bond donors in kinase hinge-binding motifs and other enzyme active sites. Published SAR within the 1,2,4-triazole-acetamide class shows that mono-alkyl substituted amides (secondary amides) can exhibit superior inhibitory activity compared to di-substituted (tertiary) amide analogs due to this additional H-bond interaction capability [1].

Hydrogen bonding Target engagement Amide substitution

Storage and Handling Stability: Temperature Sensitivity Relative to Room-Temperature-Stable Analogs

The target compound requires sealed, dry storage at 2–8°C (refrigerated) according to the ChemScene product datasheet, with shipping at room temperature permissible only within the continental US . This storage requirement is more stringent than that of many structurally related triazole-acetamide building blocks that are rated for long-term storage at room temperature in a cool, dry place—for example, the 5-bromo analog 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-methylacetamide and the N-ethyl analog are typically stored under ambient conditions . Failure to maintain the recommended cold-storage conditions may lead to hydrolytic degradation of the acetamide linkage or triazole ring opening, potentially compromising experimental reproducibility in downstream assays. Procurement planning must therefore account for cold-chain logistics, particularly for international shipments.

Compound stability Storage conditions Procurement logistics

Class-Level SAR: N-Methylacetamide Substitution as a Determinant of 15-LOX Inhibitory Potency

In a 2022 study published in ACS Omega, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamide derivatives were evaluated for 15-lipoxygenase (15-LOX) inhibitory activity using a soybean 15-LOX assay [1]. The compounds, all bearing the N-methylacetamide side chain motif present in the target compound, exhibited IC50 values ranging from 17.43 ± 0.38 μM (compound 7k) to 82.34 ± 0.58 μM (compound 7h)—a >4.7-fold potency range attributable solely to variations in aryl substitution [1]. Critically, the N-methylacetamide group itself was held constant across the series and was identified as a pharmacophoric element essential for activity, with the secondary amide N–H capable of participating in key hydrogen-bonding interactions within the 15-LOX active site [1]. This class-level SAR demonstrates that the N-methylacetamide moiety is not a passive linker but an active contributor to target engagement, and that compounds lacking this specific substitution pattern (primary amide, tertiary amide, or ethyl amide analogs) would be expected to exhibit divergent 15-LOX inhibition profiles. The most potent compound in this series (7k, IC50 = 17.43 ± 0.38 μM) outperformed the least potent (7h, IC50 = 82.34 ± 0.58 μM) by nearly 5-fold, underscoring the sensitivity of biological activity even among compounds sharing the N-methylacetamide core [1]. While the target compound (CAS 1182757-96-5) itself was not directly tested in this study, it shares the identical N-methylacetamide-triazole scaffold and 3-amino substitution pattern, positioning it as a candidate scaffold for 15-LOX inhibitor development programs.

15-Lipoxygenase inhibition Anti-inflammatory Structure–activity relationship

Optimal Research and Industrial Application Scenarios for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide (CAS 1182757-96-5) Based on Verified Differentiation Evidence


Medicinal Chemistry: 15-Lipoxygenase (15-LOX) Inhibitor Lead Optimization Programs

Based on class-level SAR evidence from Yasin et al. (ACS Omega, 2022), the N-methylacetamide-1,2,4-triazole scaffold is a validated pharmacophore for 15-LOX inhibition, with lead compounds in this series achieving IC50 values as low as 17.43 μM [1]. The target compound, bearing the identical 3-amino-1,2,4-triazole-N-methylacetamide core, serves as a versatile starting scaffold for further derivatization—particularly at the triazole 5-position or via substitution of the methyl group on the acetamide nitrogen. Its XLogP3 of -0.9 and TPSA of 85.8 Ų place it within favorable drug-like property space for oral bioavailability . Researchers developing anti-inflammatory agents targeting the 15-LOX pathway should prioritize this specific N-methyl secondary amide over the primary amide analog (CAS 1179862-11-3, TPSA 99.82 Ų, LogP -1.65) because the enhanced lipophilicity and reduced polar surface area are more compatible with intracellular target access .

Kinase Inhibitor Fragment-Based Drug Discovery: Hinge-Binding Scaffold with Secondary Amide H-Bond Donor

The compound's secondary amide N–H provides a critical hydrogen bond donor that is absent in N,N-disubstituted tertiary amide analogs. In kinase drug discovery, secondary amide N–H groups frequently engage the hinge region of the ATP-binding pocket via a conserved hydrogen bond with the backbone carbonyl of a hinge residue [1]. The 1,2,4-triazole-acetamide scaffold has demonstrated hEGFR kinase inhibitory activity, with the most potent compound in a related series achieving an IC50 of 43.8 ± 1.3 nM in in vitro kinase assays . The target compound, with its 3-amino group and N-methylacetamide side chain, presents two distinct H-bond donor vectors (triazole 3-NH2 and amide NH) that can simultaneously engage hinge and gatekeeper residues, making it a suitable fragment starting point for kinase inhibitor elaboration. The N,N-dimethyl analog, lacking the amide HBD, would be incapable of forming this critical interaction and should not be substituted in hinge-binding designs .

Chemical Biology Tool Compound Development: CNS-Penetrant Probe Design

With a computed TPSA of 85.8 Ų—below the widely recognized 90 Ų blood–brain barrier (BBB) penetration threshold—and a moderate XLogP3 of -0.9, the target compound possesses physicochemical properties consistent with potential CNS exposure [1]. In contrast, the primary amide analog (TPSA 99.82 Ų) exceeds the 90 Ų BBB cutoff, making it a poor choice for CNS-targeted probe development . Researchers designing brain-penetrant chemical probes based on the 1,2,4-triazole scaffold should prioritize the N-methylacetamide variant for its favorable TPSA and balanced lipophilicity, while being aware that the 2–8°C storage requirement necessitates cold-chain procurement logistics .

Synthetic Methodology Development: N-Alkylation Selectivity Studies on Ambident Triazole Nucleophiles

The compound's synthesis involves the selective N1-alkylation of 3-amino-1,2,4-triazole with 2-chloro-N-methylacetamide, a transformation that requires control over the ambident nucleophilicity of the triazole ring (N1 vs. N2 vs. N4 alkylation and exocyclic amino group competing reactivity) [1]. The canonical SMILES (CNC(=O)CN1C=NC(=N1)N) and InChI Key (SFTQAHBRUGJKHE-UHFFFAOYSA-N) confirm the desired N1-regioisomer . This compound serves as a reference standard for analytical method development (HPLC, LC-MS, NMR) aimed at distinguishing N1- vs. N2- vs. N4-alkylated triazole regioisomers, a common challenge in triazole chemistry. Its commercial availability at 95% purity from multiple vendors enables its use as an authentic reference material for regioisomer identification in reaction optimization studies .

Quote Request

Request a Quote for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-methylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.